(4-methoxyphenyl)methyl N-[(E)-2-phenylethenyl]carbamate

Lipophilicity XLogP3 Drug-likeness

(4-Methoxyphenyl)methyl N-[(E)-2-phenylethenyl]carbamate (CAS 338413-37-9, synonym 4-methoxybenzyl N-styrylcarbamate) is a synthetic styryl carbamate with molecular formula C₁₇H₁₇NO₃ and a molecular weight of 283.32 g/mol. The compound features an (E)-styryl enamide moiety linked via a carbamate bridge to a 4-methoxybenzyl ester group, positioning it within a broader class of styryl carbamates investigated as tumor microenvironment (TME)-disrupting agents.

Molecular Formula C17H17NO3
Molecular Weight 283.327
CAS No. 338413-37-9
Cat. No. B2513888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-methoxyphenyl)methyl N-[(E)-2-phenylethenyl]carbamate
CAS338413-37-9
Molecular FormulaC17H17NO3
Molecular Weight283.327
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC(=O)NC=CC2=CC=CC=C2
InChIInChI=1S/C17H17NO3/c1-20-16-9-7-15(8-10-16)13-21-17(19)18-12-11-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,18,19)/b12-11+
InChIKeyCNMQHIPKAUOQGF-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxybenzyl N-Styrylcarbamate (CAS 338413-37-9): Physicochemical Baseline and Comparator Landscape


(4-Methoxyphenyl)methyl N-[(E)-2-phenylethenyl]carbamate (CAS 338413-37-9, synonym 4-methoxybenzyl N-styrylcarbamate) is a synthetic styryl carbamate with molecular formula C₁₇H₁₇NO₃ and a molecular weight of 283.32 g/mol [1]. The compound features an (E)-styryl enamide moiety linked via a carbamate bridge to a 4-methoxybenzyl ester group, positioning it within a broader class of styryl carbamates investigated as tumor microenvironment (TME)-disrupting agents [2]. Its closest commercially available analogs include benzyl N-styrylcarbamate (CAS 88425-24-5), 4-methoxybenzyl N-(4-chlorostyryl)carbamate (CAS 338413-39-1), and 4-methoxybenzyl N-(3,4-dichlorostyryl)carbamate (CAS 339278-55-6), each differing by a single substituent modification on either the benzyl or styryl ring .

Why 4-Methoxybenzyl N-Styrylcarbamate Cannot Be Treated as an Interchangeable Generic Styryl Carbamate


Substitution of 4-methoxybenzyl N-styrylcarbamate with a generic styryl carbamate fails because the identity and position of substituents on both the benzyl ester ring and the styryl moiety exert orthogonal and quantifiable control over lipophilicity, polar surface area, and ultimately biological performance. In the styryl carbamate series evaluated by Bou-Puerto et al. (2024), para-aryl carbamate derivatives demonstrated systematically higher antiproliferative activity than meta-aryl counterparts, while halogenation on the styryl phenyl ring further amplified potency against A-549, HT-29, and MCF-7 tumor cell lines [1]. The replacement of the 4-methoxy group by a hydrogen atom (i.e., benzyl N-styrylcarbamate) reduces topological polar surface area (TPSA) from 47.6 Ų to 38.3 Ų, while introducing a 4-chloro substituent on the styryl ring elevates XLogP3 from 3.4 to 4.0 without altering TPSA [2]. These discrete structural changes are not interchangeable; they directly determine the compound's behavior in permeability, solubility, and target-engagement assays, making blind substitution a source of irreproducible data [3].

4-Methoxybenzyl N-Styrylcarbamate: Head-to-Head Quantitative Differentiation vs. Closest Analogs


XLogP3 Lipophilicity Comparison: Non-Halogenated Parent vs. 4-Chlorostyryl Analog

The target compound (CAS 338413-37-9) possesses a computed XLogP3-AA value of 3.4, reflecting the hydrophobic contribution of its 4-methoxybenzyl and unsubstituted styryl moieties [1]. In contrast, the 4-chlorostyryl analog (CAS 338413-39-1) exhibits an XLogP3 of 4.0, representing a +0.6 log unit increase attributable to chlorine substitution on the styryl phenyl ring [1]. This differential is significant for researchers requiring a less lipophilic styryl carbamate for aqueous compatibility or metabolic stability screening, as the logP of 3.4 falls within the preferred range for oral drug-likeness (typically 1–5), while 4.0 approaches the upper boundary.

Lipophilicity XLogP3 Drug-likeness Permeability ADME

Topological Polar Surface Area (TPSA) Differentiation vs. Benzyl N-Styrylcarbamate

The target compound exhibits a computed TPSA of 47.6 Ų, whereas the des-methoxy analog (benzyl N-styrylcarbamate, CAS 88425-24-5) shows a TPSA of 38.3 Ų, a difference of +9.3 Ų attributable solely to the 4-methoxy substituent on the benzyl ring [1]. TPSA is a critical predictor of intestinal absorption and blood-brain barrier (BBB) penetration, where values below 60–70 Ų generally correlate with good oral absorption and values below 90 Ų are associated with CNS penetration potential. The +9.3 Ų increase in polar surface area modulates the balance between passive permeability and efflux susceptibility, presenting a tunable parameter for medicinal chemistry campaigns.

TPSA Polar surface area BBB penetration Oral absorption Physicochemical

Class-Level Antiproliferative SAR: Halogenated vs. Non-Halogenated Styryl Carbamates

In a systematic SAR study of 21 styryl carbamates by Bou-Puerto et al. (2024), compounds bearing halophenyl carbamate units (compounds 9–13) were identified as the most active tumor microenvironment disruptors [1]. Representative para-chlorophenyl carbamate compound 14 exhibited IC50 values of 0.28 µM (A-549), 0.60 µM (HT-29), and 0.36 µM (MCF-7), while the most potent derivative (compound 13) achieved IC50 values of 0.14 µM, 0.68 µM, and 0.24 µM against A-549, HT-29, and MCF-7, respectively [1]. In contrast, non-halogenated styryl carbamates lacking halogen substitution on the N-aryl ring generally displayed higher IC50 values; for example, compound 15 exhibited IC50 values of 38 µM (A-549), 87 µM (HT-29), and 27 µM (MCF-7) [1]. While the target compound 338413-37-9 was not directly tested in this panel, its non-halogenated styryl structure places it in the same activity tier as compound 15, predicting substantially weaker antiproliferative potency compared to chlorinated analogs such as CAS 338413-39-1.

Antiproliferative activity TME disruption IC50 A-549 MCF-7 HT-29

PD-L1 and PD-1/PD-L1 Binding Inhibition: Halogenation Requirement for Immunomodulatory Activity

The Bou-Puerto et al. (2024) study established that chlorophenyl carbamates (compounds 9–13) were the most active inhibitors of PD-L1 surface expression on A-549 cancer cells, achieving approximately 30% reduction in PD-L1 expression at 24 h, while fluorophenyl derivatives exhibited milder effects [1]. In competitive PD-1/PD-L1 binding ELISA assays at 20 µM, compounds 9 (o-F), 11 (p-F), and 14 (p-Cl) demonstrated approximately 30% inhibition of the PD-1/PD-L1 protein-protein interaction, compared to the reference compound BMS-8 which achieved ~80% inhibition [1]. Non-halogenated styryl carbamates were not highlighted among the active compounds, suggesting that halogen substitution is a structural prerequisite for meaningful PD-L1 axis modulation. The target compound 338413-37-9, lacking styryl-ring halogenation, is therefore expected to show minimal activity in PD-L1 expression and PD-1/PD-L1 binding assays, making it a suitable negative control for immunomodulatory screening cascades.

PD-L1 PD-1 Immuno-oncology Checkpoint inhibition TME

Rotatable Bond Count and Molecular Flexibility as a Proxy for Conformational Entropy

The target compound contains 6 rotatable bonds, compared to 5 rotatable bonds for benzyl N-styrylcarbamate (CAS 88425-24-5) [1]. The additional rotatable bond arises from the methoxy group on the benzyl ring, increasing the conformational degrees of freedom. In drug design, each additional rotatable bond increases the conformational entropy penalty upon binding, typically by ~0.5–1.0 kcal/mol, which can measurably impact binding affinity. The 4-chlorostyryl analog (CAS 338413-39-1) also possesses 6 rotatable bonds, making the target compound equivalent to the chlorinated analog in flexibility but distinct from the simpler benzyl derivative [1].

Rotatable bonds Molecular flexibility Drug design Conformation Physicochemical

4-Methoxybenzyl N-Styrylcarbamate (CAS 338413-37-9): High-Confidence Research and Procurement Application Scenarios


Non-Halogenated Negative Control in TME Disruption and PD-L1 Screening Cascades

Based on class-level SAR evidence showing that halogenated styryl carbamates (compounds 9–14) potently inhibit PD-L1 expression (~30% reduction) and PD-1/PD-L1 binding (~30% inhibition at 20 µM), while non-halogenated analogs lack this activity, compound 338413-37-9 serves as a chemically matched negative control [1]. Its structural similarity to active halogenated leads (e.g., CAS 338413-39-1) combined with its predicted inactivity in PD-L1 assays makes it the ideal comparator for confirming target engagement specificity and ruling out assay interference.

Intermediate-Lipophilicity Scaffold for ADME Optimization

With an XLogP3 of 3.4, compound 338413-37-9 occupies an intermediate lipophilicity range between the benzyl analog (XLogP3 3.4, but lower MW 253.29) and the 4-chlorostyryl analog (XLogP3 4.0) [1]. For medicinal chemistry programs targeting oral bioavailability within the Rule-of-Five space, this compound provides a balanced starting point for further optimization. Its lipophilicity profile avoids the elevated logP of the chlorinated analog that may trigger off-target promiscuity or metabolic instability flags in early ADME panels [2].

Building Block for Diversification via Electrophilic Aromatic Substitution

The unsubstituted styryl phenyl ring of 338413-37-9 presents a reactive site for late-stage functionalization, including halogenation, nitration, or Suzuki coupling, enabling the generation of focused libraries of styryl carbamate derivatives [1]. This contrasts with pre-halogenated analogs such as CAS 338413-39-1, which are less amenable to further diversification at the styryl position. Procurement of the non-halogenated parent compound is strategically advantageous for laboratories requiring a common intermediate for parallel SAR exploration [3].

Permeability Profiling and BBB Penetration Assessment

The TPSA of 47.6 Ų positions 338413-37-9 near the threshold for favorable CNS penetration (typically TPSA < 60–70 Ų for oral absorption; < 90 Ų for BBB penetration) [1]. For neuroscience or neuro-oncology drug discovery programs evaluating styryl carbamate scaffolds, this compound represents a candidate with measurable polarity advantage over the benzyl analog (TPSA 38.3 Ų), which may exhibit higher passive BBB permeation. Parallel permeability assays (e.g., PAMPA-BBB or Caco-2) using both compounds can directly quantify the impact of the 4-methoxy group on brain exposure.

Quote Request

Request a Quote for (4-methoxyphenyl)methyl N-[(E)-2-phenylethenyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.